Cas no 874143-25-6 (N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide)

N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide is a specialized organic compound featuring a chloropyrazine core linked to an acetamide-substituted phenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloropyrazine moiety offers a versatile site for further functionalization, while the acetamide group enhances stability and solubility in organic solvents. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and heterocyclic derivatization. The compound is characterized by high purity and stability under standard storage conditions, making it suitable for research and industrial applications requiring precise chemical building blocks. Proper handling should follow standard safety protocols for chlorinated and nitrogen-containing compounds.
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide structure
874143-25-6 structure
Product name:N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide
CAS No:874143-25-6
MF:C12H10N3OCl
Molecular Weight:247.6803
CID:1031128
PubChem ID:71304501

N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide
    • N-[4-(6-chloropyrazin-2-yl)phenyl]acetamide
    • DTXSID00745303
    • 874143-25-6
    • Acetamide, N-[3-(6-chloropyrazinyl)phenyl]-
    • インチ: InChI=1S/C12H10ClN3O/c1-8(17)15-10-4-2-9(3-5-10)11-6-14-7-12(13)16-11/h2-7H,1H3,(H,15,17)
    • InChIKey: GFADYGRYDPEOIC-UHFFFAOYSA-N
    • SMILES: CC(NC1=CC=C(C2=NC(Cl)=CN=C2)C=C1)=O

計算された属性

  • 精确分子量: 247.0512396g/mol
  • 同位素质量: 247.0512396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 267
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 54.9Ų

N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A099001876-1g
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide
874143-25-6 95%
1g
$484.80 2023-08-31
Chemenu
CM168847-1g
N-(4-(6-chloropyrazin-2-yl)phenyl)acetamide
874143-25-6 95%
1g
$557 2021-08-05
Chemenu
CM168847-1g
N-(4-(6-chloropyrazin-2-yl)phenyl)acetamide
874143-25-6 95%
1g
$522 2023-03-05
Crysdot LLC
CD11038761-1g
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide
874143-25-6 95+%
1g
$589 2024-07-18

N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide 関連文献

N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamideに関する追加情報

Comprehensive Overview of N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide (CAS No. 874143-25-6): Properties, Applications, and Research Insights

N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide, with the CAS number 874143-25-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a chloropyrazine moiety with an acetamide group, making it a versatile intermediate for synthesizing bioactive molecules. Its chemical formula and molecular weight are often studied for precise applications in drug discovery and material science.

In recent years, the demand for heterocyclic compounds like N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide has surged due to their role in developing kinase inhibitors and antimicrobial agents. Researchers frequently explore its structure-activity relationship (SAR) to optimize efficacy in targeting specific enzymes or pathways. The compound’s chlorine substitution at the pyrazine ring enhances its reactivity, enabling diverse cross-coupling reactions in synthetic chemistry.

From an industrial perspective, CAS 874143-25-6 is valued for its potential in crop protection formulations. Agrochemical studies highlight its derivatives as promising candidates for pest control, aligning with the global push for sustainable agriculture. Environmental safety profiles and biodegradability of such compounds are now critical considerations, reflecting broader trends in green chemistry.

Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide. Purity thresholds (>98%) are essential for regulatory compliance, particularly in pharmaceutical intermediates. The compound’s solubility in organic solvents (e.g., DMSO, ethanol) further supports its utility in lab-scale and industrial processes.

Emerging trends in AI-driven drug discovery have amplified interest in this compound. Computational models predict its binding affinities to target proteins, accelerating high-throughput screening workflows. Such advancements address frequent search queries like "pyrazine derivatives in drug development" or "CAS 874143-25-6 suppliers", underscoring its commercial relevance.

Safety data sheets (SDS) for N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide emphasize standard laboratory precautions, including PPE usage and proper ventilation. While not classified as hazardous under current guidelines, its handling aligns with GLP standards to ensure occupational safety—a topic increasingly searched by industrial hygienists and QC professionals.

In summary, CAS 874143-25-6 exemplifies the intersection of medicinal chemistry and agrochemical innovation. Its multifaceted applications, from small-molecule therapeutics to crop science, position it as a compound of enduring scientific and industrial value. Ongoing research continues to uncover novel derivatives, ensuring its prominence in peer-reviewed literature and patent filings.

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